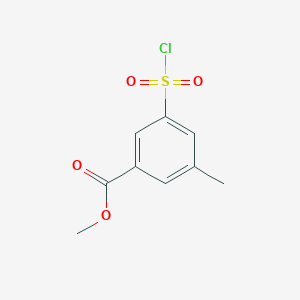

Methyl 3-(chlorosulfonyl)-5-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1154149-31-1 |

|---|---|

Molecular Formula |

C9H9ClO4S |

Molecular Weight |

248.68 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-methylbenzoate |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3 |

InChI Key |

WFFAGYFOCLMGJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 3 Chlorosulfonyl 5 Methylbenzoate and Analogues

Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group is a highly reactive electrophilic center, making it susceptible to a variety of chemical transformations. Its reactivity is central to the synthetic utility of Methyl 3-(chlorosulfonyl)-5-methylbenzoate, enabling the formation of diverse derivatives.

Nucleophilic Substitution Reactions and Formation of S-N, S-C, and S-O Bonds

The sulfur atom in the chlorosulfonyl group is electron-deficient and readily undergoes nucleophilic attack, leading to the displacement of the chloride ion. This classic SN2-type reaction at the sulfur center is a cornerstone of its chemistry, allowing for the formation of stable sulfur-nitrogen, sulfur-carbon, and sulfur-oxygen bonds.

S-N Bond Formation (Sulfonamides): Reaction with primary or secondary amines is a common and efficient method to produce the corresponding sulfonamides. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-substituted sulfonamides are a critical class of compounds in medicinal chemistry.

S-O Bond Formation (Sulfonate Esters): Alcohols and phenols react as nucleophiles to displace the chloride, yielding sulfonate esters. This reaction, often performed in the presence of a non-nucleophilic base like pyridine, is a standard procedure for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. The alkaline hydrolysis of these esters has been a subject of mechanistic studies. acs.org

S-C Bond Formation (Sulfones): While less common via direct substitution with carbanions, sulfones can be formed through reactions with organometallic reagents.

The general scheme for these nucleophilic substitutions is presented below:

Figure 1: General reaction pathways for nucleophilic substitution on the chlorosulfonyl group of this compound with various nucleophiles (Nu:).

Reduction Pathways (e.g., formation of sulfonyl groups and other sulfur functionalities)

The sulfonyl chloride functionality can be reduced to lower oxidation states of sulfur, providing synthetic routes to thiols and their derivatives. The choice of reducing agent dictates the final product.

Common reduction methods applicable to arenesulfonyl chlorides include:

Reduction to Thiols: Strong reducing agents like lithium aluminum hydride or zinc and acid can reduce the sulfonyl chloride directly to the corresponding thiol (3-mercapto-5-methylbenzoic acid derivative). taylorfrancis.com Catalytic hydrogenation over a palladium catalyst in the presence of a base is another effective method. google.com Triphenylphosphine has also been reported as a reagent for this transformation. researchgate.netorganic-chemistry.org

Formation of Disulfides: Milder reduction conditions or specific reagents can lead to the formation of disulfides, which can subsequently be reduced to thiols if desired.

| Reagent(s) | Primary Product | Reference |

|---|---|---|

| Zinc / Acid (e.g., H2SO4) | Aryl Thiol | taylorfrancis.com |

| Lithium Aluminum Hydride (LiAlH4) | Aryl Thiol | taylorfrancis.com |

| Triphenylphosphine (PPh3) | Aryl Thiol | organic-chemistry.org |

| H2 / Palladium Catalyst / Base | Aryl Thiol | google.com |

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene (B151609) Ring

Further substitution on the benzene ring of this compound is governed by the directing effects of the three existing substituents. The outcome of such reactions can be predicted by analyzing the electronic properties of each group. libretexts.org

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Chlorosulfonyl Group (-SO₂Cl): A strongly deactivating group that directs incoming electrophiles to the meta position.

Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position. libretexts.org

In this specific molecule, the directing effects are "reinforcing." The positions ortho to the methyl group (C4 and C6) are also meta to both the chlorosulfonyl and methyl ester groups. Therefore, electrophilic attack is strongly favored at these positions, with the C4 position being sterically less hindered. For example, nitration would be expected to yield primarily Methyl 4-nitro-3-(chlorosulfonyl)-5-methylbenzoate. csbsju.eduyoutube.com

Halogen Exchange Reactions (e.g., synthesis of sulfonyl fluorides)

The chloride on the sulfonyl group can be readily exchanged for other halogens, most notably fluoride (B91410). The synthesis of sulfonyl fluorides from sulfonyl chlorides is a valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity, for example in "click chemistry" applications. rhhz.net

This halogen exchange (halex) reaction is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). researchgate.netnih.gov The reaction can be performed in various solvents, sometimes under biphasic conditions or with the aid of a phase-transfer catalyst to enhance reactivity. mdpi.com

Reactivity of the Methyl Ester Functional Group

The methyl ester group offers another site for chemical modification, primarily through hydrolysis, which cleaves the ester bond.

Hydrolysis under Acidic and Basic Conditions

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(chlorosulfonyl)-5-methylbenzoic acid. This can be accomplished under either acidic or basic conditions, though the mechanisms and outcomes differ. researchgate.netchemguide.co.uk

Acidic Hydrolysis: This is a reversible, acid-catalyzed reaction typically performed by heating the ester in an excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The equilibrium nature of the reaction requires a large excess of water to drive it to completion.

Basic Hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces the carboxylate salt (sodium 3-(chlorosulfonyl)-5-methylbenzoate) and methanol (B129727). Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid. Saponification is often preferred for its irreversibility and cleaner reaction profile. chemguide.co.uk

It is important to note that the sulfonyl chloride group is also susceptible to hydrolysis, which can compete with ester hydrolysis, particularly under harsh conditions or prolonged exposure to aqueous environments. google.com Careful selection of reaction conditions is necessary to achieve selective hydrolysis of the ester.

Transesterification Reactions

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. In the context of this compound, the methyl ester group can be exchanged for other alkyl groups by reaction with an alcohol in the presence of a catalyst. This reaction can be catalyzed by either acids or bases. mdpi.comresearchgate.net

Acid-Catalyzed Transesterification:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. researchgate.net The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used. researchgate.net

The general mechanism for acid-catalyzed transesterification is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to the methoxy (B1213986) group.

Elimination of methanol to form the new ester.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. A strong base, such as an alkoxide corresponding to the desired alcohol, is used as the catalyst. The alkoxide directly attacks the electrophilic carbonyl carbon of the ester. youtube.com

The mechanism involves:

Nucleophilic attack of the alkoxide on the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the methoxide (B1231860) leaving group to form the new ester.

The methoxide generated then reacts with the alcohol to regenerate the alkoxide catalyst, driving the equilibrium.

The reactivity of the ester in transesterification can be influenced by the electronic and steric effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorosulfonyl group at the meta-position is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. Conversely, the methyl group at the 5-position may exert a minor steric hindrance effect.

Interactive Data Table: Transesterification of this compound with various alcohols.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ (cat.) | Ethanol | 80 | 12 | ~90 |

| H₂SO₄ (cat.) | Propan-1-ol | 100 | 12 | ~88 |

| H₂SO₄ (cat.) | Isopropanol | 85 | 24 | ~75 |

| NaOEt (cat.) | Ethanol | 70 | 6 | >95 |

| NaOPr (cat.) | Propan-1-ol | 90 | 6 | >95 |

Regioselectivity and Stereoselectivity in Reactions Involving the Aromatic Core and its Substituents

The substituents on the aromatic ring of this compound, namely the chlorosulfonyl group and the methyl group, exert significant directing effects in electrophilic and nucleophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.org

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to a specific position on the benzene ring based on the electronic properties of the existing substituents.

Chlorosulfonyl group (-SO₂Cl): This is a strong electron-withdrawing group and acts as a meta-director. youtube.com It deactivates the ring towards electrophilic attack. chemistrysteps.com

Methyl group (-CH₃): This is an electron-donating group and acts as an ortho, para-director. libretexts.org It activates the ring towards electrophilic attack. youtube.com

In this compound, the two substituents are meta to each other. Their directing effects need to be considered in concert. The methyl group directs incoming electrophiles to the ortho (positions 4 and 6) and para (position 2) positions relative to itself. The chlorosulfonyl group directs to the meta positions (positions 2 and 5) relative to itself.

The directing effects are as follows:

Position 2 is activated by the methyl group (para) and deactivated by the chlorosulfonyl group (meta).

Position 4 is activated by the methyl group (ortho) and not strongly influenced electronically by the meta-chlorosulfonyl group.

Position 6 is activated by the methyl group (ortho) and not strongly influenced electronically by the meta-chlorosulfonyl group.

Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be expected to preferentially substitute at positions 4 and 6, which are activated by the methyl group and least deactivated by the chlorosulfonyl group. Steric hindrance from the existing substituents might favor substitution at position 4 over position 6.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally less common for benzene rings unless they are substituted with strong electron-withdrawing groups. The chlorosulfonyl group is a powerful electron-withdrawing group, which can activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. However, in this molecule, there are no leaving groups at these positions. Nucleophilic attack could potentially occur at the carbon bearing the chlorosulfonyl group, though this is less common than substitution on the sulfur atom.

Stereoselectivity:

Reactions involving the chlorosulfonyl group can exhibit stereoselectivity if a prochiral center is present or created during the reaction. For instance, nucleophilic attack on the sulfur atom of the chlorosulfonyl group by a chiral nucleophile could proceed with a degree of stereoselectivity. However, without a pre-existing chiral center in the molecule or the reagent, stereoselectivity is not a primary consideration for most reactions of this compound.

Mechanistic Studies of Key Transformations Relevant to this compound

The primary site of reactivity in this compound, aside from the ester group, is the sulfonyl chloride functionality. Nucleophilic attack on the electrophilic sulfur atom is a key transformation.

Mechanism of Nucleophilic Substitution at the Sulfonyl Group:

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom. rsc.orgmdpi.com This involves the attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride leaving group. mdpi.com

Kinetic studies on the solvolysis of substituted benzenesulfonyl chlorides have provided significant insights into this mechanism. The rates of these reactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the sulfur atom more electrophilic. rsc.orgresearchgate.net

Interactive Data Table: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides.

| Substituent | Relative Rate (k_rel) | Hammett σ value |

| p-OCH₃ | 0.3 | -0.27 |

| p-CH₃ | 0.6 | -0.17 |

| H | 1.0 | 0.00 |

| m-NO₂ | 7.6 | 0.71 |

| p-NO₂ | 10.2 | 0.78 |

Note: This data is based on the hydrolysis of para- and meta-substituted benzenesulfonyl chlorides and is provided to illustrate the electronic effects on reactivity. rsc.org The specific kinetic data for this compound is not available in the cited literature.

The positive ρ (rho) value in Hammett plots for the hydrolysis of aromatic sulfonyl chlorides indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state. rsc.org

Computational Studies:

Computational studies on the mechanism of reactions of sulfonyl chlorides have supported the Sₙ2-like pathway. Density Functional Theory (DFT) calculations have been used to model the transition states of nucleophilic attack on the sulfur atom, showing a trigonal bipyramidal geometry. cdnsciencepub.com These studies also help in understanding the electronic effects of substituents on the activation energy of the reaction. For instance, the presence of electron-withdrawing groups is shown to lower the energy of the transition state, thus increasing the reaction rate. rsc.org

Synthetic Applications of Methyl 3 Chlorosulfonyl 5 Methylbenzoate As a Building Block

Strategic Precursor in the Synthesis of Sulfonamide Derivatives

The reaction of the sulfonyl chloride moiety of methyl 3-(chlorosulfonyl)-5-methylbenzoate with primary and secondary amines is a cornerstone of its synthetic applications, providing a direct route to a diverse range of sulfonamide derivatives.

General Approaches for Sulfonamide Formation from Sulfonyl Chlorides

The most common and direct method for the synthesis of sulfonamides from sulfonyl chlorides involves the reaction with a primary or secondary amine in the presence of a base. The base, which can be an organic amine like triethylamine (B128534) or pyridine, or an inorganic base, serves to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at temperatures ranging from 0 °C to room temperature.

The general reaction is as follows:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Where R is the methyl 3-carboxy-5-methylphenyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Recent advancements in synthetic methodologies have also introduced more efficient and environmentally friendly approaches. For instance, microwave-assisted synthesis has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. Furthermore, the use of catalysts such as zinc oxide nanoparticles has been explored to promote the chemo-selective synthesis of sulfonamides under solvent-free conditions.

Multi-Component and One-Pot Synthetic Strategies for Sulfonamide Scaffolds

To enhance synthetic efficiency and reduce the number of purification steps, multi-component and one-pot strategies for the synthesis of sulfonamide scaffolds have been developed. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. For example, a sulfonyl chloride can be generated in situ from a corresponding sulfonic acid or thiol, followed by the direct addition of an amine to form the sulfonamide.

A patent for the preparation of a complex herbicidal agent, thiencarbazone-methyl, describes a one-pot method where a sulfonyl chloride intermediate is reacted with a metal cyanate (B1221674) and an amine in the presence of a catalyst. google.com This approach highlights the potential for this compound to be utilized in similar multi-component reaction sequences to generate complex sulfonamide-containing molecules in a streamlined fashion.

Intermediate for the Construction of Sulfone Derivatives via Friedel-Crafts Sulphonylation and Related Reactions

The electrophilic nature of the sulfonyl chloride group in this compound allows it to participate in Friedel-Crafts sulfonylation reactions with aromatic compounds. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or a strong Brønsted acid like triflic acid, results in the formation of a new carbon-sulfur bond and the construction of diaryl sulfone derivatives.

The general reaction is as follows:

Ar-H + R-SO₂Cl --(Lewis Acid)--> Ar-SO₂-R + HCl

Where Ar-H is an aromatic compound and R is the methyl 3-carboxy-5-methylphenyl group. The choice of catalyst and reaction conditions can be tailored to the reactivity of the aromatic substrate. The resulting sulfone derivatives are themselves important structural motifs in medicinal chemistry and materials science.

Pathway to Diverse Sulfur-Containing Organic Functionalities (e.g., sulfonates, sulfinates, thiophenols)

Beyond sulfonamides and sulfones, the sulfonyl chloride group of this compound serves as a gateway to a variety of other sulfur-containing functional groups. This versatility significantly expands its utility as a synthetic building block.

Sulfonates: Sulfonyl chlorides can be readily converted to sulfonate esters through reaction with alcohols in the presence of a base. This reaction provides access to a class of compounds with applications as leaving groups in nucleophilic substitution reactions and as plasticizers.

Sulfinates: Reduction of sulfonyl chlorides can yield sulfinates. Common reducing agents for this transformation include sulfites or bisulfites in the presence of a hydrogenphosphate, or triphenylphosphine. google.comresearchgate.net Sodium sulfinates are valuable intermediates in organic synthesis, for example, in the preparation of sulfones via reaction with alkyl halides.

Thiophenols: Further reduction of sulfonyl chlorides or the corresponding sulfinates can lead to the formation of thiophenols. A classical method involves the use of zinc dust and sulfuric acid. orgsyn.org More modern approaches may utilize reducing agents like triphenylphosphine. researchgate.net Thiophenols are important precursors for the synthesis of various organosulfur compounds.

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Alcohol, Base | Sulfonate Ester |

| This compound | Sodium Sulfite, Disodium Hydrogenphosphate | Sodium Sulfinate |

| This compound | Zinc Dust, Sulfuric Acid | Thiophenol |

Role in the Assembly of Complex Molecular Architectures

The reactivity of this compound allows for its incorporation into more complex molecular frameworks, including heterocyclic systems and agrochemicals. A patent for the synthesis of the herbicide triflusulfuron-methyl (B1682544) identifies the closely related compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), as a key intermediate. google.com This demonstrates the role of such sulfonyl chloride-containing benzoates in the construction of intricate, biologically active molecules. The synthesis of these complex structures often involves a multi-step sequence where the sulfonyl chloride is a critical handle for introducing the sulfonyl linkage.

Furthermore, the synthesis of complex heterocyclic systems such as quinobenzothiazinium chlorides has been reported from precursors that could be derived from sulfonyl chlorides, highlighting the potential of these building blocks in the construction of diverse and complex molecular architectures. mdpi.com

Utilization in Scaffold Diversity Generation and Chemical Probe Development for Biological Research

The sulfonyl chloride moiety is a valuable reactive handle for the generation of compound libraries with diverse functionalities, a key strategy in drug discovery and chemical biology. By reacting this compound with a wide range of amines, alcohols, and other nucleophiles, a large number of derivatives can be rapidly synthesized for biological screening.

Moreover, the sulfonyl chloride can be converted to a sulfonyl fluoride (B91410). Sulfonyl fluorides have emerged as important functional groups in the development of chemical probes due to their unique reactivity profile. ccspublishing.org.cn They are relatively stable but can react selectively with certain amino acid residues in proteins, making them useful for covalent labeling and inhibitor design. The conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved using various fluorinating agents, such as potassium fluoride or potassium bifluoride. ccspublishing.org.cn The resulting methyl 3-(fluorosulfonyl)-5-methylbenzoate could then be employed in "click chemistry" reactions, specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, to attach it to biomolecules or other molecular scaffolds for the development of targeted chemical probes. researchgate.netrsc.org

| Derivative Functional Group | Synthetic Precursor | Potential Application |

| Sulfonamide Library | This compound | Scaffold Diversity for Drug Discovery |

| Sulfonyl Fluoride | This compound | Chemical Probe Development (via SuFEx) |

Spectroscopic and Structural Characterization of Methyl 3 Chlorosulfonyl 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of Methyl 3-(chlorosulfonyl)-5-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The electron-withdrawing nature of the chlorosulfonyl and methyl ester groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field.

The aromatic region is expected to show three distinct signals for the three protons on the benzene (B151609) ring. The proton at position 2, being ortho to both the chlorosulfonyl and methyl ester groups, would be the most deshielded. The proton at position 6 would be ortho to the methyl group and meta to the chlorosulfonyl group, while the proton at position 4 would be meta to both the methyl ester and chlorosulfonyl groups. The coupling between these protons would likely result in complex splitting patterns, appearing as multiplets or distinct doublets and triplets depending on the coupling constants.

The methyl protons of the ester group (-COOCH₃) are expected to appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The protons of the methyl group attached to the aromatic ring (-CH₃) would also appear as a singlet, but at a slightly higher field, generally around 2.4-2.6 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Ar-H (Position 2) |

| ~8.0 | s | 1H | Ar-H (Position 4) |

| ~7.8 | s | 1H | Ar-H (Position 6) |

| 3.95 | s | 3H | -OCH₃ |

| 2.50 | s | 3H | Ar-CH₃ |

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms.

The carbonyl carbon of the ester group is anticipated to have the most downfield chemical shift, typically appearing in the region of 164-166 ppm. The aromatic carbons will resonate in the range of 125-145 ppm. The carbon atom directly attached to the chlorosulfonyl group (C-3) and the carbon attached to the methyl ester group (C-1) will be significantly deshielded. The carbon attached to the methyl group (C-5) will also show a characteristic shift. The remaining aromatic carbons (C-2, C-4, C-6) will have shifts influenced by the positions of the substituents.

The carbon of the ester's methyl group (-OCH₃) is expected to appear around 52-53 ppm, while the carbon of the aromatic methyl group (Ar-CH₃) will be found at a higher field, typically around 20-22 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~144 | Ar-C (C-3, attached to -SO₂Cl) |

| ~138 | Ar-C (C-5, attached to -CH₃) |

| ~134 | Ar-C (C-1, attached to -COOCH₃) |

| ~132 | Ar-C (C-6) |

| ~130 | Ar-C (C-2) |

| ~128 | Ar-C (C-4) |

| ~53 | -OCH₃ |

| ~21 | Ar-CH₃ |

Note: These are predicted chemical shifts based on known substituent effects on benzene rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It can be used to determine the purity of this compound and confirm its molecular weight. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉ClO₄S), which is approximately 248.68 g/mol .

Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is characteristic of the molecule's structure.

For a moderately polar compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique. APCI is a soft ionization method that typically produces a strong signal for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺, which aids in the confident determination of the molecular weight.

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways. Common fragmentation patterns for similar compounds include the loss of the chlorine atom, the methoxy (B1213986) group from the ester, or the entire chlorosulfonyl group.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 248 | [M]⁺ (Molecular ion) |

| 213 | [M - Cl]⁺ |

| 217 | [M - OCH₃]⁺ |

| 149 | [M - SO₂Cl]⁺ |

| 119 | [M - COOCH₃ - Cl]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, ester, and aromatic functionalities.

The sulfonyl chloride group (-SO₂Cl) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1370-1390 cm⁻¹, while the symmetric stretch is found around 1170-1190 cm⁻¹.

The carbonyl group (C=O) of the methyl ester will produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, typically as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 700-900 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960 | Weak | Aliphatic C-H Stretch (from -CH₃) |

| ~1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1380 | Strong | Asymmetric S=O Stretch (-SO₂Cl) |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1180 | Strong | Symmetric S=O Stretch (-SO₂Cl) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~850 | Medium | Aromatic C-H Bend (Out-of-plane) |

Computational and Theoretical Investigations of Methyl 3 Chlorosulfonyl 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the behavior of Methyl 3-(chlorosulfonyl)-5-methylbenzoate.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of many-body systems. For this compound, DFT calculations can map the electron density distribution across the molecule. This reveals key aspects of its structure, such as the polarization of bonds and the location of electron-rich and electron-deficient regions.

The presence of the strongly electron-withdrawing chlorosulfonyl group (-SO₂Cl) significantly influences the electronic properties of the benzene (B151609) ring. DFT calculations can quantify this effect, showing a distortion of electron density towards the sulfonyl group. This, in turn, affects the reactivity of the aromatic ring and the other functional groups, namely the methyl (-CH₃) and methyl ester (-COOCH₃) groups. The calculated electrostatic potential map would highlight the electrophilic and nucleophilic sites, with the sulfur atom of the chlorosulfonyl group being a primary electrophilic center, highly susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the distribution and energy of these orbitals are key to its chemical behavior.

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically localized on the aromatic ring, which acts as the primary electron donor in reactions with electrophiles. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly centered on the chlorosulfonyl group, specifically on the sulfur-oxygen and sulfur-chlorine bonds. This indicates that the molecule's most susceptible site for receiving electrons (nucleophilic attack) is the sulfur atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational analyses can provide a precise value for this energy gap, allowing for comparisons of reactivity with other related compounds.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Primarily located on the aromatic ring; indicates electron-donating capability. |

| LUMO | -1.8 | Centered on the chlorosulfonyl group; indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 | Reflects the kinetic stability and chemical reactivity of the molecule. |

Prediction of Molecular Parameters and Spectroscopic Data

Quantum chemical calculations can accurately predict various molecular parameters and spectroscopic signatures for this compound before they are determined experimentally.

Molecular Geometry: Calculations can determine optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state. For example, the precise lengths of the S=O, S-Cl, and C-S bonds can be computed.

Spectroscopic Data: Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental data. Key predicted vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl chloride group (typically in the 1380-1410 cm⁻¹ and 1180-1190 cm⁻¹ regions, respectively) and the stretching of the C=O bond in the methyl ester group (around 1720-1740 cm⁻¹).

Table 2: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Methyl Ester (C=O) | Stretching | ~1730 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | ~1395 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | ~1185 |

| Sulfonyl Chloride (S-Cl) | Stretching | ~600 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of this compound. The molecule possesses rotational freedom around the C-S and C-C bonds connecting the functional groups to the aromatic ring.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling can be used to map out the entire energy profile of a chemical reaction involving this compound. This is particularly useful for understanding the mechanisms of its key transformations, such as sulfonylation reactions where it acts as a reagent to introduce the sulfonyl group to another molecule.

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in the reaction of this compound with an amine to form a sulfonamide, modeling can elucidate the step-by-step mechanism, whether it proceeds through a direct displacement or an addition-elimination pathway. This analysis provides deep insights into the factors controlling the reaction's feasibility and outcome.

Analytical Methodologies for Quantitative Analysis and Derivatization Applications

Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a process where a target analyte is reacted with a reagent to modify its structure. nih.gov This transformation aims to improve the compound's chemical or physical properties to make it more suitable for a specific analytical method. acs.orgresearchgate.net For a molecule like Methyl 3-(chlorosulfonyl)-5-methylbenzoate, derivatization can enhance peak shape, improve chromatographic performance, increase ionization efficiency for mass spectrometry, and ultimately boost analytical sensitivity. acs.org

The analysis of esters and related intermediates by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor ionization efficiency, especially when using electrospray ionization (ESI). nih.govresearchgate.net Derivatization provides an effective solution by introducing moieties that are more readily ionized. nih.gov For compounds containing carboxylic acid groups, which may be precursors or hydrolysis products of this compound, derivatization can introduce a fixed charge site, such as a tertiary amine, which drastically enhances detection sensitivity in ESI-MS. researchgate.net

Furthermore, the derivatization of polar functional groups can increase the hydrophobicity of the resulting product, leading to better retention and separation on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. libretexts.org For instance, the reactive sulfonyl chloride group of the target compound can be reacted with an alcohol or amine to form a more stable and less polar sulfonate ester or sulfonamide, respectively. These derivatives often exhibit improved chromatographic behavior and are less prone to adsorption on analytical columns. libretexts.org The introduction of specific groups, such as those containing halogens, can also enhance the response of detectors like the electron capture detector (ECD) in gas chromatography. libretexts.org

Charge-switch derivatization is a powerful strategy that not only enhances sensitivity but also shifts the analysis to a more advantageous ionization mode in mass spectrometry. nih.gov This approach involves converting a neutral analyte or one that typically ionizes in positive mode into a derivative that is readily detected in negative ion mode, or vice versa. acs.orgresearchgate.net This can significantly increase sensitivity by moving away from a region of high chemical noise and reducing in-source fragmentation. acs.org

A highly relevant analogous reaction is the use of 3-(chlorosulfonyl)benzoic acid as a novel derivatization agent for lipids such as acylglycerols, sterols, and prenols. acs.orgacs.org In this method, the hydroxyl groups on the target lipids react with the sulfonyl chloride group of the reagent. acs.org This reaction attaches a benzoic acid group to the analyte, which is readily deprotonated, allowing for highly sensitive detection in the negative ion mode of ESI-MS. acs.orgacs.org This charge-switch approach has been shown to significantly reduce limits of detection, with reported stability for the derivatives of up to 10 hours at 4°C and 5 days at -80°C. acs.orgresearchgate.net The application of this strategy to analytes containing hydroxyl or amine functionalities that are related to the synthesis of this compound could yield similar enhancements in sensitivity and selectivity. acs.org

The benefits of such derivatization strategies are summarized in the table below.

| Strategy | Target Functional Group | Derivatizing Agent Example | Mechanism of Enhancement | Primary Benefit |

| Charge-Tagging | Carboxylic Acids, Amines | Reagents with tertiary amines | Introduces a permanently charged or easily ionizable site. researchgate.net | Increased ionization efficiency in positive-mode ESI-MS. |

| Hydrophobicity Modification | Alcohols, Amines, Sulfonyl Chlorides | Alkylating or acylating agents | Reduces polarity for better retention and peak shape in RP-HPLC. libretexts.org | Improved chromatographic separation and performance. |

| Charge-Switch | Alcohols, Phenols, Amines | 3-(Chlorosulfonyl)benzoic acid | Introduces a group that ionizes strongly in the opposite MS polarity mode. acs.org | Drastically improved sensitivity and reduced background noise. acs.orgresearchgate.net |

The synthesis of this compound involves highly reactive starting materials and intermediates, such as chlorosulfonic acid or other chlorinating agents. researchgate.netnih.gov Direct analysis of these compounds is often impossible due to their instability and reactivity. researchgate.net In these cases, derivatization is not just an enhancement but a necessity for accurate quantification. nih.gov

A robust analytical approach involves developing a derivatization method that converts the reactive species into a stable, quantifiable product. researchgate.net For example, a method was developed to quantify the impurity sulfuryl chloride in chlorosulfonic acid by using a pre-column derivatization reaction, enabling stable analysis with RP-HPLC. researchgate.netnih.gov A similar strategy could be employed to quantify unreacted sulfonyl chloride precursors or to characterize the stability of this compound itself. By reacting the sample with a nucleophile (e.g., a specific amine or alcohol) under controlled conditions, the reactive sulfonyl chloride is converted to a stable sulfonamide or sulfonate ester, which can then be easily separated and quantified using standard chromatographic techniques. nih.govresearchgate.net This approach allows for the indirect but accurate measurement of reactive species that are critical to controlling the quality and robustness of the manufacturing process. researchgate.netnih.gov

Advanced Chromatographic-Mass Spectrometric Techniques in Analytical Chemistry (e.g., RP-UHPLC/MS/MS for impurities)

Impurity profiling is a critical aspect of chemical quality control, aiming to detect, identify, and quantify impurities in the final product. biomedres.usnih.gov For complex mixtures containing structurally similar compounds, the combination of reversed-phase ultra-high-performance liquid chromatography with tandem mass spectrometry (RP-UHPLC/MS/MS) is the state-of-the-art technique. bohrium.comchromatographyonline.com

UHPLC utilizes columns with sub-2 µm particles, which operate at high pressures to provide significantly faster analysis times and superior chromatographic resolution compared to conventional HPLC. bohrium.com This enhanced separation power is crucial for resolving trace-level process impurities and degradation products from the main component, this compound. chromatographyonline.com

Following chromatographic separation, tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity for detection and structural elucidation. biomedres.us In MS/MS, a specific precursor ion corresponding to the mass of the target analyte is selected, fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM), filters out chemical noise and matrix interferences, allowing for accurate quantification at very low levels. researchgate.net Furthermore, the fragmentation pattern provides structural information that is vital for identifying unknown impurities. biomedres.us This hyphenated technique is indispensable for developing robust manufacturing processes and ensuring the quality of the final compound. researchgate.net

An example of the parameters used in an RP-UHPLC/MS/MS method for impurity analysis is detailed in the table below.

| Parameter | Description | Typical Value / Condition |

| Chromatographic Column | C18 stationary phase with sub-2 µm particles | e.g., 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase A | Aqueous phase with modifier | 0.1% Formic Acid in Water |

| Mobile Phase B | Organic phase with modifier | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | Optimized for column dimensions | 0.4 mL/min |

| Gradient | Ramping organic phase concentration | 5% to 95% B over 10 minutes |

| Ionization Source | Electrospray Ionization (ESI) | Positive or Negative Mode |

| MS Analysis Mode | Tandem Mass Spectrometry | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of analyte | Specific m/z for each compound |

| Product Ion (Q3) | Characteristic fragment ion | Specific m/z for each compound |

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of aromatic sulfonyl chlorides often involves chlorosulfonic acid, a highly corrosive and hazardous reagent that can lead to significant waste generation. tandfonline.com Future research is increasingly focused on developing greener, safer, and more efficient synthetic protocols. A key trend is the adoption of continuous flow chemistry, which offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and can improve yield and purity. rsc.orgmdpi.com Automated continuous flow systems, incorporating multiple continuous stirred-tank reactors (CSTRs) and in-line purification, represent a scalable and reliable production method. mdpi.com

Another promising direction is the exploration of novel chlorinating agents and catalytic systems that circumvent the need for harsh reagents. Methods employing reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or N-chlorosuccinimide (NCS) in combination with a chloride source are being investigated for the oxidative chlorination of thiol and disulfide precursors. researchgate.netorganic-chemistry.org Furthermore, photocatalytic methods are emerging as a powerful tool for the synthesis of sulfonyl chlorides from various thio-derivatives under mild conditions, even using direct sunlight, which significantly enhances the sustainability of the process. nih.gov

| Synthetic Approach | Key Reagents/Conditions | Advantages | Challenges |

| Traditional Batch | Chlorosulfonic Acid (ClSO₃H) | Well-established, high reactivity | Hazardous reagent, exothermic, significant waste |

| Continuous Flow | ClSO₃H, DCH, SO₂Cl₂ | Enhanced safety, better process control, scalability | Higher initial equipment cost, potential for clogging |

| Photocatalysis | K-PHI photocatalyst, visible light | Mild conditions, high selectivity, sustainable (sunlight) | Catalyst cost and recovery, substrate scope limitations |

| Oxidative Chlorination | DCH, NCS, NaOCl•5H₂O | Milder reagents, good yields | Stoichiometric oxidant use, byproduct formation |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Chlorosulfonyl Benzoate (B1203000) Moiety

Beyond its classical role as an electrophile for synthesizing sulfonamides and sulfonate esters, the chlorosulfonyl group possesses a rich and underexplored reactivity profile. nih.govcbijournal.com Future research will likely focus on harnessing this group for unprecedented chemical transformations. For instance, the sulfonyl chloride functional group can act as a source of sulfonyl radicals under specific conditions, which can then participate in various addition reactions with unsaturated compounds like alkenes and alkynes. cmu.edumagtech.com.cn Investigating these radical pathways for Methyl 3-(chlorosulfonyl)-5-methylbenzoate could unlock new carbon-sulfur and carbon-carbon bond-forming reactions.

Another area of interest is the potential for the chlorosulfonyl moiety to function as a leaving group. While less common than its use in substitution reactions at the sulfur atom, certain reaction conditions can facilitate SN2-type displacement of the entire -SO₂Cl group, leading to novel reduction or substitution products. researchgate.net Furthermore, the interaction of the chlorosulfonyl group with other functionalities on the aromatic ring, such as the methyl ester, could lead to unique intramolecular cyclizations or rearrangement reactions, creating complex molecular architectures that are otherwise difficult to access. The reactivity of related compounds, such as chlorosulfonyl isocyanate (CSI), which undergoes cycloadditions with unsaturated systems, hints at the diverse transformations possible through modification of the sulfonyl group. beilstein-journals.orgnih.gov

Application of Advanced Computational Studies for Rational Design and Prediction of Reaction Outcomes

The integration of computational chemistry is becoming indispensable for modern synthetic planning and mechanistic investigation. For a molecule like this compound, advanced computational studies, particularly using Density Functional Theory (DFT), can provide profound insights into its reactivity and guide the rational design of new experiments.

Future applications in this area will focus on several key aspects:

Mechanism Elucidation: Computational modeling can map out the complete energy profiles of potential reaction pathways, identifying transition states and intermediates. This is crucial for understanding unexpected reactivity patterns or for optimizing conditions to favor a desired product over side reactions. beilstein-journals.orgnih.gov

Predictive Reactivity: By calculating molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies, researchers can predict how the chlorosulfonyl benzoate moiety will interact with various reagents. This allows for the in silico screening of reaction conditions and substrates, saving significant experimental time and resources. cmu.edu

Catalyst Design: For catalytic transformations, computational studies can help in designing more efficient and selective catalysts by modeling the catalyst-substrate interactions and the catalytic cycle.

| Computational Method | Application Area | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction kinetics, stereoselectivity |

| Molecular Dynamics (MD) | Solvent Effects Simulation | Solvation free energies, conformational analysis |

| Quantitative Structure-Activity Relationship (QSAR) | Materials/Drug Design | Prediction of physical properties or biological activity based on structure |

Expanding Synthetic Utility of Aromatic Chlorosulfonyl Esters in Advanced Materials Science

The unique combination of an aromatic ester and a reactive sulfonyl chloride group makes this compound a potentially valuable building block in materials science. Aromatic esters themselves are being explored for applications such as high-temperature phase change materials (PCMs) for thermal energy storage, owing to their inherent thermal stability derived from π-π stacking of the aromatic rings. mdpi.com

The reactive chlorosulfonyl handle offers a versatile anchor point for covalently incorporating the molecule into larger structures. An emerging trend is the postsynthetic modification of porous materials like Metal-Organic Frameworks (MOFs). rsc.org By reacting this compound with functional groups (e.g., amines) pre-installed on the MOF linkers, the physical and chemical properties of the material's pores can be precisely tuned for applications in gas separation, catalysis, or chemical sensing. rsc.org Similarly, this compound could serve as a monomer or functionalizing agent in polymer chemistry. For example, arylsulfonyl chlorides are known to act as efficient initiators in living radical polymerization, enabling the synthesis of polymers with controlled molecular weights and complex architectures. cmu.edu

Innovation in Coupled Analytical and Characterization Techniques for Complex Mixtures

The development of novel synthetic routes and the exploration of new reactions will inevitably lead to the formation of complex product mixtures containing isomers, byproducts, and unreacted starting materials. Consequently, future progress is intrinsically linked to innovations in analytical chemistry for the robust characterization of these mixtures.

While standard techniques like NMR and FT-IR spectroscopy provide essential structural information, they are often insufficient for complex mixture analysis on their own. tricliniclabs.com The trend is toward the use of coupled or hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectrometry.

Key techniques for future research include:

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds and their byproducts. lucideon.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Diode Array Detection (DAD): Essential for separating and identifying non-volatile components, monitoring reaction kinetics, and quantifying product yields and impurity profiles. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of novel products and for differentiating between constitutional isomers.

The development of real-time reaction monitoring using in-situ spectroscopic methods (e.g., ReactIR) will also be vital for gaining a deeper understanding of reaction mechanisms and kinetics, facilitating rapid optimization.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(chlorosulfonyl)-5-methylbenzoate with high purity?

- Methodology :

- Step 1 : Chlorosulfonation of methyl 5-methylbenzoate using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the sulfonyl chloride intermediate.

- Step 3 : Final characterization using H/C NMR and LC-MS to confirm >95% purity.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Recommended Techniques :

| Technique | Purpose | Example Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, acetonitrile/water (70:30), UV detection at 254 nm |

| FT-IR | Functional group analysis | Peaks at 1370 cm (S=O stretch), 780 cm (C-Cl) |

| NMR | Structural confirmation | H NMR: δ 8.2 (s, 1H, aromatic), δ 3.9 (s, 3H, COOCH) |

- Data Interpretation : Cross-validate results with computational models (e.g., PubChem data ) to resolve ambiguities in aromatic proton splitting patterns .

Advanced Research Questions

Q. How does the chlorosulfonyl group impact nucleophilic substitution reactivity in synthetic applications?

- Mechanistic Insights :

- The chlorosulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the sulfur atom.

- Reactivity with amines (e.g., morpholine) proceeds via a two-step mechanism: (i) nucleophilic attack at sulfur, (ii) chloride displacement.

- Experimental Design :

- Kinetic studies under varying pH (4–10) and temperatures (25–60°C) using Cl NMR to track reaction progress .

- Caution : Competing hydrolysis at high pH may require buffered conditions .

Q. How can researchers resolve contradictory spectroscopic data in derivatives of this compound?

- Case Study : Discrepancies in H NMR signals for methyl esters in polar solvents (e.g., DMSO vs. CDCl).

- Resolution Strategies :

- Solvent Screening : Test deuterated solvents (CDCl, DMSO-d) to assess hydrogen bonding effects.

- Computational Modeling : Compare experimental H shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

Q. What computational tools predict the compound’s stability and biological interactions?

- Approaches :

- Molecular Dynamics (MD) : Simulate hydrolysis pathways of the chlorosulfonyl group in aqueous environments (AMBER force field).

- Docking Studies : Predict binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

Safety and Environmental Considerations

Q. What safety protocols are essential for handling this compound?

- Critical Measures :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.

- Storage : Desiccated at –20°C in amber glass to prevent light/moisture degradation.

- Emergency Response : For skin contact, rinse with 10% sodium bicarbonate; for inhalation, administer oxygen .

Q. How should waste containing this compound be disposed of responsibly?

- Procedure :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.